molecular formula C8H10O3S B1620317 Methyl 2-methylbenzenesulfonate CAS No. 23373-38-8

Methyl 2-methylbenzenesulfonate

Cat. No.: B1620317
CAS No.: 23373-38-8
M. Wt: 186.23 g/mol
InChI Key: AXCVRQKOVCRCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylbenzenesulfonate, also known as this compound, is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by a methyl group. This compound is commonly used in organic synthesis as a methylating agent and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylbenzenesulfonate can be synthesized through the esterification of 2-methylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, 2-methyl-, methyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also involve purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzenesulfonates can be formed.

    Oxidation Products: Oxidation typically yields sulfonic acids.

    Reduction Products: Reduction can produce sulfides or thiols.

Scientific Research Applications

Methyl 2-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as a methylating agent in the synthesis of various organic compounds.

    Catalysis: The compound can serve as a catalyst or reagent in organic transformations, such as the methylation of alkyl halides and acid chlorides.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: The compound is used in the preparation of specialty polymers and materials

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-methyl-, methyl ester primarily involves its role as a methylating agent. The compound donates a methyl group to various substrates through nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, facilitating the transfer of the methyl group to the nucleophile. This mechanism is widely utilized in organic synthesis to introduce methyl groups into molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylbenzenesulfonate is unique due to the presence of the 2-methyl group, which can influence its reactivity and steric properties. This substitution can affect the compound’s behavior in chemical reactions, making it distinct from other similar esters .

Properties

IUPAC Name

methyl 2-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCVRQKOVCRCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066885
Record name Benzenesulfonic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23373-38-8
Record name Benzenesulfonic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23373-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023373388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methylbenzenesulfonate
Reactant of Route 5
Methyl 2-methylbenzenesulfonate
Reactant of Route 6
Methyl 2-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.